Cas no 1781074-52-9 (O-(2-cycloheptylethyl)hydroxylamine)

O-(2-cycloheptylethyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(2-cycloheptylethyl)hydroxylamine
- 1781074-52-9
- EN300-1762955
-
- インチ: 1S/C9H19NO/c10-11-8-7-9-5-3-1-2-4-6-9/h9H,1-8,10H2
- InChIKey: AQCDWSSZZODYGW-UHFFFAOYSA-N
- ほほえんだ: O(CCC1CCCCCC1)N
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 87.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
O-(2-cycloheptylethyl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762955-2.5g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1762955-0.05g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1762955-0.5g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1762955-1.0g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1762955-5g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1762955-10g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1762955-0.25g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1762955-1g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1762955-0.1g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1762955-10.0g |
O-(2-cycloheptylethyl)hydroxylamine |
1781074-52-9 | 10g |
$4236.0 | 2023-06-03 |
O-(2-cycloheptylethyl)hydroxylamine 関連文献
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
O-(2-cycloheptylethyl)hydroxylamineに関する追加情報
O-(2-Cycloheptylethyl)Hydroxylamine: An Overview of a Versatile Compound (CAS No. 1781074-52-9)
O-(2-Cycloheptylethyl)hydroxylamine (CAS No. 1781074-52-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive cycloheptane ring and hydroxylamine functional group, offers a range of potential applications in the development of novel therapeutic agents and chemical intermediates.
The cycloheptane ring in O-(2-cycloheptylethyl)hydroxylamine provides a rigid structure that can influence the conformational flexibility and stability of the molecule. This structural feature is particularly important in the design of drugs where specific spatial arrangements are crucial for binding to target proteins or receptors. The hydroxylamine group, on the other hand, introduces a reactive functional group that can participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Recent studies have explored the potential of O-(2-cycloheptylethyl)hydroxylamine as a precursor for the synthesis of bioactive compounds. For instance, researchers at the University of California, San Francisco, have reported the use of this compound in the development of novel antioxidants and anti-inflammatory agents. The hydroxylamine group can be readily converted into other functional groups, such as amines, amides, and esters, which are essential for fine-tuning the pharmacological properties of the final products.
In the realm of medicinal chemistry, O-(2-cycloheptylethyl)hydroxylamine has shown promise as a scaffold for designing drugs targeting neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of compounds with potent neuroprotective effects. The rigid cycloheptane ring helps to stabilize the molecular conformation, which is critical for achieving high binding affinity to specific neural targets.
Beyond its applications in drug discovery, O-(2-cycloheptylethyl)hydroxylamine has also found utility as an intermediate in the synthesis of advanced materials. Researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound to develop novel polymers with enhanced mechanical properties and thermal stability. The presence of the hydroxylamine group allows for controlled polymerization reactions, leading to materials with tailored performance characteristics.
The safety profile of O-(2-cycloheptylethyl)hydroxylamine is another important aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when used under controlled conditions. However, as with any chemical reagent, proper handling and storage practices are essential to ensure safety and maintain its integrity.
In conclusion, O-(2-cycloheptylethyl)hydroxylamine (CAS No. 1781074-52-9) is a multifaceted compound with a wide range of applications in both academic research and industrial settings. Its unique combination of a rigid cycloheptane ring and a reactive hydroxylamine group makes it an invaluable tool for chemists and pharmaceutical scientists alike. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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